Ethyl 3-amino-2,4-dimethylbenzoate
Description
Ethyl 3-amino-2,4-dimethylbenzoate is a benzoate derivative featuring an ethyl ester group, an amino (-NH₂) substituent at the 3-position, and methyl (-CH₃) groups at the 2- and 4-positions of the aromatic ring. This structure combines electron-donating (amino, methyl) and electron-withdrawing (ester) groups, influencing its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 3-amino-2,4-dimethylbenzoate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-5-7(2)10(12)8(9)3/h5-6H,4,12H2,1-3H3 |
InChI Key |
AXBKNMXQWSYCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-2,4-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2,4-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-2,4-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Ethyl 3-amino-2,4-dimethylbenzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2,4-dimethylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can influence various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3)
- Structural Difference : Replaces the ethyl ester with a methyl ester.
- Methyl esters generally exhibit lower thermal stability than ethyl esters due to weaker electron-donating effects .
Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy)
- Structural Difference: Additional cyano (-CN) groups at the 2- and 4-positions and a 4-aminophenyl substituent at the 5-position.
- Impact: The cyano groups enhance electron-withdrawing capacity, creating a donor-acceptor system that facilitates intramolecular charge transfer (ICT). This results in excitation-wavelength-dependent fluorescence, as observed in tetrahydrofuran (THF), with dual emission bands attributed to localized excited (LE) and ICT states. The ethyl ester here stabilizes the ICT state through solvation dynamics .
Ethyl Bromo-Dimethylbenzoates (e.g., Ethyl 5-bromo-2,4-dimethylbenzoate)
- Structural Difference: Bromine substituents replace the amino group.
- These compounds are less likely to exhibit fluorescence but may show enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C-Br bond .
Physicochemical Properties
Solubility and Polarity
- This compound is expected to have moderate solubility in polar aprotic solvents (e.g., THF, DMSO) due to its ester and amino groups.
- Comparison: EAADCy: Higher polarity due to cyano groups, leading to stronger solvent interactions and dynamic Stokes shifts in THF . Mthis compound: Slightly higher solubility in water than the ethyl variant due to reduced hydrophobicity .
Fluorescence Behavior
- This compound lacks the cyano or extended conjugation seen in EAADCy, likely resulting in weaker or single-band fluorescence.
- EAADCy : Dual fluorescence (LE at ~400 nm, ICT at ~550 nm) with intensity ratios dependent on excitation wavelength. Time-resolved studies show LE and ICT states decay with lifetimes of ~1.2 ns and ~3.6 ns, respectively, indicating distinct solvent relaxation dynamics .
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